molecular formula C11H16N2O B3012387 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2199302-29-7

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B3012387
CAS No.: 2199302-29-7
M. Wt: 192.262
InChI Key: FNDNBRSOMBUIJN-UHFFFAOYSA-N
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Description

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a methyl(pyridin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol typically involves the following steps:

    Formation of the Pyridin-2-ylamine Intermediate: Pyridine is reacted with methylamine under controlled conditions to form pyridin-2-ylamine.

    Cyclopentane Ring Formation: The pyridin-2-ylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the cyclopentane ring with the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridin-2-yl group can be reduced to form a piperidine derivative.

    Substitution: The methyl(pyridin-2-yl)amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridin-2-yl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-[Methyl(pyridin-2-yl)amino]cyclopentanone.

    Reduction: Formation of 2-[Methyl(piperidin-2-yl)amino]cyclopentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(pyridin-3-yl)amino]cyclopentan-1-ol: Similar structure but with the pyridin-3-yl group.

    2-[Methyl(pyridin-4-yl)amino]cyclopentan-1-ol: Similar structure but with the pyridin-4-yl group.

    2-[Ethyl(pyridin-2-yl)amino]cyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(9-5-4-6-10(9)14)11-7-2-3-8-12-11/h2-3,7-10,14H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNBRSOMBUIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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